Cycleanine

Description

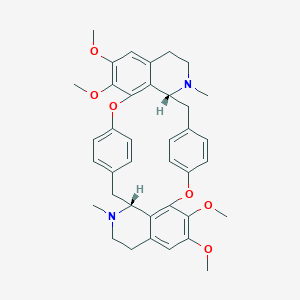

Structure

3D Structure

Properties

IUPAC Name |

(11R,26R)-4,5,19,20-tetramethoxy-10,25-dimethyl-2,17-dioxa-10,25-diazaheptacyclo[26.2.2.213,16.13,7.118,22.011,36.026,33]hexatriaconta-1(31),3(36),4,6,13,15,18(33),19,21,28(32),29,34-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-17-15-25-21-31(41-3)35(43-5)37-33(25)29(39)19-23-7-11-28(12-8-23)46-38-34-26(22-32(42-4)36(38)44-6)16-18-40(2)30(34)20-24-9-13-27(45-37)14-10-24/h7-14,21-22,29-30H,15-20H2,1-6H3/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOXEUSGZWSCQL-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5OC)OC)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5OC)OC)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199740 | |

| Record name | Cycleanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-94-5 | |

| Record name | (12aR,24aR)-2,3,12a,13,14,15,24,24a-Octahydro-5,6,17,18-tetramethoxy-1,13-dimethyl-8,11:20,23-dietheno-1H,12H-[1,10]dioxacyclooctadecino[2,3,4-ij:11,12,13-i'j′]diisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycleanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycleanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLEANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8R5T4KQ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Cycleanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycleanine is a bisbenzylisoquinoline alkaloid predominantly isolated from plants of the Menispermaceae family, such as Stephania japonica and Triclisia subcordata.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. It has garnered considerable interest in the scientific community for its diverse pharmacological effects, including potent anti-cancer, antiplasmodial, and anti-inflammatory properties.[3][4] The primary mechanism of its anti-cancer activity involves the induction of apoptosis.[1][5] This guide consolidates key quantitative data into structured tables, presents detailed experimental protocols for its study, and visualizes relevant biological pathways and workflows to facilitate further research and development.

Chemical Structure and Identifiers

This compound possesses a complex macrocyclic structure. Its chemical identity is defined by the following identifiers:

| Identifier | Value | Source(s) |

| IUPAC Name | (11R,26R)-4,5,19,20-tetramethoxy-10,25-dimethyl-2,17-dioxa-10,25-diazaheptacyclo[26.2.2.2¹³,¹⁶.1³,⁷.1¹⁸,²².0¹¹,³⁶.0²⁶,³³]hexatriaconta-1(31),3(36),4,6,13,15,18(33),19,21,28(32),29,34-dodecaene | [6] |

| CAS Number | 518-94-5 | [7][8] |

| Molecular Formula | C₃₈H₄₂N₂O₆ | [3][8] |

| SMILES | CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C6--INVALID-LINK--N(CCC6=CC(=C5OC)OC)C)OC)OC | [6] |

| InChI | InChI=1S/C38H42N2O6/c1-39-17-15-25-21-31(41-3)35(43-5)37-33(25)29(39)19-23-7-11-28(12-8-23)46-38-34-26(22-32(42-4)36(38)44-6)16-18-40(2)30(34)20-24-9-13-27(45-37)14-10-24/h7-14,21-22,29-30H,15-20H2,1-6H3/t29-,30-/m1/s1 | [6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 622.75 g/mol | [3][8] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 272-273 °C | [9] |

| Boiling Point (Predicted) | 691.6 ± 55.0 °C | [9] |

| Density (Predicted) | 1.172 ± 0.06 g/cm³ | [9] |

| Solubility | Soluble in DMSO, Dichloromethane, Acetone, Chloroform, Ethyl Acetate | [2][3][10] |

| Storage | Desiccate at -20°C | [2] |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, making it a molecule of significant therapeutic interest.

Anti-Cancer Activity

This compound has demonstrated potent cytotoxic effects against various cancer cell lines, particularly ovarian cancer.[2] Its primary mechanism of action is the induction of apoptosis.[1][5] Studies have shown that this compound treatment leads to the activation of effector caspases, specifically caspases 3 and 7.[1] This activation subsequently results in the cleavage of poly(ADP-ribose) polymerase (PARP), a key protein involved in DNA repair.[1][5] The cleavage of PARP is a hallmark of apoptosis. Furthermore, flow cytometry analysis has revealed that this compound causes an increase in the subG1 cell population, which is indicative of apoptotic cells.[11] Computational studies also suggest that this compound may act as a potential inhibitor of the PARP1 enzyme.[1][5]

Antiplasmodial Activity

This compound has shown significant activity against the malaria parasite, Plasmodium falciparum.[2][4] It has demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.[4] In vivo studies in murine models infected with Plasmodium berghei have shown that oral administration of this compound can suppress parasitemia and increase survival time.[12][13]

Anti-inflammatory and Other Activities

This compound also possesses anti-inflammatory properties. It has been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages.[2] Additionally, this compound has been reported to have antibacterial, antifungal, and cytotoxic activities.[3][14] It also functions as a vascular selective calcium antagonist and has been noted for its analgesic and muscle relaxant effects.[2]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the key steps in the apoptotic pathway induced by this compound in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS:518-94-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. journals.asm.org [journals.asm.org]

- 5. The impact of this compound in cancer research: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C38H42N2O6 | CID 121313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound [sancdb.rubi.ru.ac.za]

- 9. This compound | 518-94-5 [amp.chemicalbook.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Synthesis of (aminoalkyl)this compound analogues: cytotoxicity, cellular uptake, and apoptosis induction in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vivo Efficacy and Metabolism of the Antimalarial this compound and Improved In Vitro Antiplasmodial Activity of Semisynthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Supplier | CAS 518-94-5 | AOBIOUS [aobious.com]

Cycleanine: A Potential Anti-Inflammatory Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycleanine, a bisbenzylisoquinoline alkaloid, has emerged as a compound of interest for its potential therapeutic properties. While research has explored its applications in other areas, this technical guide focuses on the accumulating evidence suggesting its role as a potent anti-inflammatory agent. This document provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, delving into its proposed mechanisms of action involving key signaling pathways such as NF-κB, MAPK, and the NLRP3 inflammasome. Due to the limited direct research on this compound in inflammation, this guide incorporates data from structurally similar and well-studied bisbenzylisoquinoline alkaloids, namely tetrandrine and fangchinoline, to build a strong hypothesis for this compound's potential. This guide presents available quantitative data, detailed experimental protocols for in vitro and in vivo models of inflammation, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts in this promising area.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a natural compound isolated from plants of the Menispermaceae family, presents a promising scaffold for the development of new anti-inflammatory therapeutics. This guide synthesizes the existing, albeit limited, direct evidence for this compound's anti-inflammatory potential and extrapolates from the well-documented activities of its structural analogs to provide a robust framework for future investigation.

Quantitative Data on the Anti-Inflammatory Effects of Related Bisbenzylisoquinoline Alkaloids

Direct quantitative data on the anti-inflammatory activity of this compound is currently scarce in publicly available literature. However, studies on the structurally related bisbenzylisoquinoline alkaloids, tetrandrine and fangchinoline, provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize key in vitro and in vivo findings for these analogs, offering a benchmark for future studies on this compound.

Table 1: In Vitro Anti-Inflammatory Activity of Tetrandrine and Fangchinoline

| Compound | Cell Line | Inflammatory Stimulus | Parameter Measured | IC50 / Inhibition | Reference |

| Tetrandrine | Rat Alveolar Macrophages | LPS, PMA, Silica | NF-κB Activation | Dose-dependent inhibition | [1] |

| Tetrandrine | Chondrocytes | --- | Pro-inflammatory factors | Significant reduction | [2] |

| Fangchinoline | Human Fibroblast-Like Synovial (FLS) cells | IL-1β | Inflammatory Cytokine Production | Dose-dependent decrease (1-10 µM) | |

| Fangchinoline | Chondrocytes | --- | TNF-α | 17.8% (2 µM), 40.8% (4 µM) reduction | [3] |

| Fangchinoline | Chondrocytes | --- | IL-6 | 23.2% (2 µM), 45% (4 µM) reduction | [3] |

| Fangchinoline | THP-1 cells | LPS/Nigericin | IL-1β Release | IC50 = 3.7 µM (for a derivative) | [4] |

Table 2: In Vivo Anti-Inflammatory Activity of Fangchinoline

| Compound | Animal Model | Inflammatory Model | Dosage | Effect | Reference |

| Fangchinoline | Rats | Carrageenan/Kaolin-induced arthritis | 10 and 30 mg/kg (oral) | Amelioration of behavioral and histological inflammatory signs | |

| Fangchinoline | Mice | Collagen-induced arthritis (CIA) | 10 and 30 mg/kg (oral) | Suppression of cartilage degradation | |

| Fangchinoline | Rats | Rheumatoid arthritis | 2 µM and 4 µM | Significant reduction in inflammatory markers | [3] |

Proposed Mechanisms of Anti-Inflammatory Action

Based on studies of tetrandrine and fangchinoline, the anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Evidence suggests that bisbenzylisoquinoline alkaloids can effectively suppress NF-κB activation.

-

Mechanism of Inhibition : Tetrandrine has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[1] By stabilizing the IκBα-NF-κB complex in the cytoplasm, tetrandrine prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of its target genes. It is highly probable that this compound shares this mechanism.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are critical regulators of cellular responses to a variety of external stimuli, including inflammatory signals. The activation of these kinases leads to the phosphorylation of transcription factors that control the expression of inflammatory mediators.

-

Mechanism of Modulation : Studies on fangchinoline have demonstrated its ability to decrease the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli. This suggests that bisbenzylisoquinoline alkaloids can interfere with the upstream signaling cascade that activates MAPKs. This compound is hypothesized to act similarly, thereby reducing the downstream inflammatory response.

References

- 1. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrandrine suppresses articular inflammatory response by inhibiting pro-inflammatory factors via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fangchinoline supplementation attenuates inflammatory markers in experimental rheumatoid arthritis-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antiplasmodial Activity of Cycleanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiplasmodial activity of Cycleanine, a bisbenzylisoquinoline (BBIQ) alkaloid with demonstrated potential as an antimalarial agent. This document synthesizes key findings on its in vitro and in vivo efficacy, details established experimental protocols for its evaluation, and explores its metabolic fate and putative mechanism of action.

Quantitative Assessment of Antiplasmodial Activity

The antiplasmodial efficacy of this compound has been evaluated against various strains of Plasmodium falciparum and in murine malaria models. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Antiplasmodial Activity of this compound and its Analogues

| Compound | Plasmodium falciparum Strain | IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI) | Reference |

| This compound | Dd2 (Chloroquine-resistant) | 4.5 | >133 (HOE cells) | >29.5 | [1][2] |

| D6 (Chloroquine-sensitive) | 0.07 | - | - | [2][3] | |

| 3D7 (Chloroquine-sensitive) | 0.08 | - | - | [2] | |

| (-)-Cycleanine | D6 (Chloroquine-sensitive) | - | - | >100 | [4] |

| W2 (Chloroquine-resistant) | - | - | >100 | [4] | |

| Semi-synthetic Analogue 4 | Dd2 (Chloroquine-resistant) | 0.7 | >133 (HOE cells) | >190 | [1] |

| Semi-synthetic Analogue 5 | Dd2 (Chloroquine-resistant) | 1.8 | >133 (HOE cells) | >73.9 | [1] |

IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀); HOE: Human Ovarian Epithelial cells. A higher SI indicates greater selectivity for the parasite over mammalian cells.

Table 2: In Vivo Antimalarial Efficacy of this compound in Plasmodium berghei-Infected Mice

| Treatment Model | Dose (mg/kg/day) | Parasitemia Suppression (%) | Mean Survival Time (Days) | Positive Control | Reference |

| Suppressive | 25 | Significant | Increased | Chloroquine (5 mg/kg) | [1][3][4][5] |

| 50 | Comparable to Chloroquine | Comparable to Chloroquine | Chloroquine (5 mg/kg) | [1][3] | |

| Prophylactic | 25 | Significant | Increased | Pyrimethamine (1.2 mg/kg) | [1][3] |

| 50 | Significant | Increased | Pyrimethamine (1.2 mg/kg) | [1][3] | |

| Curative | 25 | Dose-dependent reduction | Increased | Chloroquine (5 mg/kg) | [1][4][5] |

| 50 | Dose-dependent reduction | Increased | Chloroquine (5 mg/kg) | [1][4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to assess the antiplasmodial activity of this compound.

In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-Based Fluorescence Assay

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

Human erythrocytes (O+)

-

96-well microplates

-

Test compounds (e.g., this compound) and control drugs (e.g., Chloroquine)

-

Lysis buffer (containing saponin and Triton X-100)

-

SYBR Green I dye

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test and control drugs in complete culture medium in a 96-well plate.

-

Add the parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

After incubation, lyse the erythrocytes by adding lysis buffer containing SYBR Green I.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Activity in Murine Models

Murine malaria models, typically using Plasmodium berghei, are essential for evaluating the efficacy of antimalarial candidates in a whole-organism system.

Animal Model:

-

Swiss albino mice or other suitable strains.

Parasite:

-

A chloroquine-sensitive or resistant strain of Plasmodium berghei.

This test evaluates the schizonticidal activity of a compound on early infection.

Procedure:

-

Mice are inoculated intraperitoneally with P. berghei-parasitized erythrocytes on Day 0.

-

Two to four hours post-infection, the first dose of the test compound is administered orally or via another appropriate route.

-

Treatment is continued daily for four consecutive days (Day 0 to Day 3).

-

On Day 4, thin blood smears are prepared from the tail blood of each mouse.

-

The percentage of parasitemia is determined by microscopic examination.

-

The average percentage of parasitemia suppression is calculated relative to a negative control group.

This model assesses the ability of a compound to prevent the establishment of an infection.

Procedure:

-

Mice are treated with the test compound daily for four consecutive days (Day 0 to Day 3).

-

On Day 4, the mice are inoculated with P. berghei.

-

After 72 hours (on Day 7), blood smears are made, and parasitemia is determined.

-

The percentage of protection is evaluated based on the absence or significant reduction of parasitemia compared to a control group.

This test evaluates the efficacy of a compound against an established infection.

Procedure:

-

Mice are inoculated with P. berghei on Day 0.

-

After 72 hours (on Day 3), when a palpable infection is established, treatment with the test compound begins.

-

Treatment is continued for a defined period, typically 5 days.

-

Blood smears are taken daily to monitor the clearance of parasites.

-

The mean survival time of the treated mice is recorded and compared to that of untreated controls.

Visualizing Experimental and Biological Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing antiplasmodial activity and the metabolic pathway of this compound.

References

- 1. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloids from Plants with Antimalarial Activity: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiplasmodial and cytotoxic activity of natural bisbenzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Targets of Cycleanine in Human Cells: An In-depth Technical Guide

Introduction

Cycleanine is a bisbenzylisoquinoline alkaloid found in plants of the Menispermaceae family.[1] Emerging research has highlighted its potential as a therapeutic agent, particularly in the context of cancer. This technical guide provides a comprehensive overview of the known biological targets of this compound in human cells, with a focus on its molecular mechanisms of action. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity: Induction of Apoptosis

A primary biological effect of this compound in human cancer cells is the induction of apoptosis, a form of programmed cell death. This process is crucial for eliminating malignant cells and is a key mechanism for many chemotherapeutic agents. This compound has been shown to exert cytotoxic effects across various cancer cell lines.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic potential of this compound has been quantified in several human ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized in the table below.

| Cell Line | Cell Type | IC50 (µM) |

| A2780 | Human Ovarian Cancer | 7 - 14 |

| Ovcar-8 | Human Ovarian Cancer | 7 - 14 |

| Ovcar-4 | Human Ovarian Cancer | 7 - 14 |

| Igrov-1 | Human Ovarian Cancer | 7 - 14 |

| Normal Ovarian Surface Epithelial Cells | Normal Human Ovarian Cells | 35 ± 1 |

Data sourced from SciSpace[2].

The data indicates that this compound exhibits a degree of selectivity for cancer cells over normal cells, a desirable characteristic for a potential anticancer drug.

Core Molecular Targets in the Apoptotic Pathway

This compound's induction of apoptosis is mediated through the activation of key effector proteins in the apoptotic signaling cascade.

Caspase-3/7 Activation

Caspases are a family of cysteine proteases that play an essential role in the execution phase of apoptosis. This compound treatment has been demonstrated to significantly increase the activity of caspase-3 and caspase-7 in ovarian cancer cells. This activation is a critical step that leads to the cleavage of various cellular substrates, ultimately resulting in cell death.

PARP Cleavage

Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in a number of cellular processes, including DNA repair and programmed cell death. PARP-1, a key member of this family, is a well-known substrate for activated caspase-3. During apoptosis, caspase-3 cleaves PARP-1, rendering it inactive. This cleavage event is considered a hallmark of apoptosis. Studies have confirmed that this compound treatment leads to the cleavage of PARP in ovarian cancer cells, consistent with the activation of the caspase cascade.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been observed to affect the cell cycle. Treatment with this compound leads to an increase in the proportion of cells in the sub-G1 phase of the cell cycle. The sub-G1 peak in a cell cycle histogram is indicative of DNA fragmentation, a characteristic feature of late-stage apoptosis.

Signaling Pathway

The current understanding of this compound's mechanism of action in inducing apoptosis is summarized in the following signaling pathway diagram.

Potential Direct Target: PARP-1 Inhibition

Computational studies, including molecular docking and molecular dynamics simulations, have suggested that this compound may directly interact with and inhibit PARP-1. These in silico analyses indicate a good binding affinity of this compound to the PARP-1 enzyme, suggesting it could function as a PARP-1 inhibitor. However, it is important to note that direct experimental evidence, such as IC50 values for PARP-1 enzymatic activity or binding affinity (Kd) values, is currently lacking in the published literature.

Anti-inflammatory Potential

Beyond its anticancer effects, this compound is suggested to possess anti-inflammatory properties. The precise molecular targets and mechanisms underlying this activity are less well-characterized. It is hypothesized that this compound may modulate inflammatory signaling pathways, such as the NF-κB pathway, and regulate the production of pro-inflammatory and anti-inflammatory cytokines.[3] Further research is required to elucidate the specific targets and signaling cascades involved in the anti-inflammatory effects of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (Sulforhodamine B Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 hours).

-

After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with deionized water and allow them to air dry.

-

Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound SRB dye with 10 mM Tris base solution.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound relative to untreated control cells.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caspase-3/7 Activity Assay

Objective: To quantify the activity of caspase-3 and caspase-7 in cells treated with this compound.

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with this compound or a vehicle control for the desired time.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

The luminescence signal is proportional to the amount of caspase-3/7 activity.

PARP Cleavage Assay (Western Blot)

Objective: To detect the cleavage of PARP in cells treated with this compound as an indicator of apoptosis.

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for full-length and cleaved PARP overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

The appearance of an 89 kDa fragment indicates PARP cleavage.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

Objective: To analyze the distribution of cells in different phases of the cell cycle and to quantify the sub-G1 population following this compound treatment.

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is measured by the fluorescence intensity of PI.

-

The percentages of cells in the G1, S, G2/M, and sub-G1 phases are determined using cell cycle analysis software.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the biological effects of this compound.

Conclusion

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis in cancer cells. Its key biological targets within this pathway are the executioner caspases-3 and -7, and subsequently PARP. The compound also influences the cell cycle, leading to an accumulation of cells in the sub-G1 phase. While in silico evidence points towards PARP-1 as a potential direct target, further experimental validation is necessary to confirm this interaction and quantify its inhibitory effect. Additionally, the anti-inflammatory properties of this compound represent a promising area for future investigation to fully elucidate its therapeutic potential. The detailed protocols and workflows provided in this guide offer a framework for researchers to further explore the molecular pharmacology of this natural compound.

References

Cycleanine: A Comprehensive Technical Guide on its Potential as a PARP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cycleanine, a natural bisbenzylisoquinoline alkaloid, has demonstrated notable anticancer properties, particularly in ovarian cancer models, where it induces apoptosis. A key indicator of this apoptotic activity is the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1), a well-established process mediated by caspases. However, recent computational analyses have unveiled a potentially more direct and therapeutically significant mechanism: the direct inhibition of PARP1's catalytic activity. A 2022 computational study utilizing molecular docking and molecular dynamics simulations suggests that this compound exhibits a strong binding affinity for PARP1, forming a stable complex with the enzyme, indicative of potential inhibitory action[1].

This technical guide provides an in-depth exploration of this compound as a potential PARP1 inhibitor. It outlines the necessary experimental framework to validate the initial computational findings, offering detailed methodologies for key in vitro and in vivo assays. Furthermore, this document presents visualizations of the relevant signaling pathways and experimental workflows to facilitate a clear understanding of the proposed mechanism and the required validation studies. The objective is to equip researchers and drug development professionals with the foundational knowledge and experimental designs needed to rigorously evaluate this compound's viability as a novel PARP1-targeting therapeutic agent.

Background: this compound's Known Anticancer Activities

This compound has been identified as a cytotoxic agent against several human ovarian cancer cell lines. Studies have shown that its analogues can induce apoptosis through the activation of caspases 3 and 7, leading to the cleavage of PARP1[2]. This cleavage is a hallmark of apoptosis, where caspases inactivate PARP1 to prevent DNA repair-induced survival signals. While significant, this observed PARP1 cleavage is a downstream effect of caspase activation rather than direct enzymatic inhibition.

The Computational Hypothesis: Direct PARP1 Inhibition

A pivotal computational study has suggested that this compound may function as a direct PARP1 inhibitor[1]. This hypothesis is based on in silico modeling that predicts a high-affinity interaction between this compound and the catalytic domain of the PARP1 enzyme.

-

Molecular Docking: These studies simulate the binding of this compound to the PARP1 active site, predicting a favorable binding energy.

-

Molecular Dynamics (MD) Simulations: MD simulations suggest that the this compound-PARP1 complex is stable over time, reinforcing the possibility of a sustained inhibitory interaction[1].

These computational results necessitate experimental validation to confirm whether this compound directly inhibits PARP1 activity, a mechanism with distinct and potentially more profound therapeutic implications than apoptosis-induced PARP cleavage.

Proposed Experimental Validation

To validate the computational hypothesis, a structured experimental approach is required. The following sections detail the proposed in vitro and in vivo studies.

In Vitro Efficacy and Mechanism of Action

Objective: To quantify the direct inhibitory effect of this compound on PARP1 enzymatic activity.

Experimental Protocol: A commercially available colorimetric or chemiluminescent PARP1 assay kit can be used. The general procedure is as follows:

-

Immobilize histone H1 (a PARP1 substrate) on a 96-well plate.

-

Add recombinant human PARP1 enzyme.

-

Introduce varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) or a known PARP1 inhibitor (e.g., Olaparib) as a positive control.

-

Initiate the PARylation reaction by adding a mixture of biotinylated NAD+ and activated DNA.

-

Incubate to allow for the PARylation of histone H1.

-

Detect the incorporated biotinylated PAR chains using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

-

Measure the absorbance or luminescence, which is proportional to PARP1 activity.

-

Calculate the half-maximal inhibitory concentration (IC50) of this compound.

Data Presentation:

| Compound | PARP1 IC50 (µM) |

| This compound | Hypothetical Value |

| Olaparib (Control) | Known Value |

| Vehicle (DMSO) | No Inhibition |

Objective: To determine if this compound inhibits PARP1 activity within a cellular context.

Experimental Protocol:

-

Seed human cancer cells (e.g., BRCA-deficient ovarian cancer cell line OVCAR-8) in a 96-well plate.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Induce DNA damage using an alkylating agent like methyl methanesulfonate (MMS) to activate PARP1.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody specific for poly(ADP-ribose) (PAR).

-

Add a fluorescently labeled secondary antibody.

-

Quantify the PAR signal using immunofluorescence microscopy or a plate reader. A reduction in PAR signal indicates PARP inhibition.

Data Presentation:

| Treatment | PAR Signal Intensity (Normalized to Control) |

| Vehicle Control | 1.0 |

| MMS Only | Increased Signal |

| MMS + this compound (Low Conc.) | Hypothetical Value |

| MMS + this compound (High Conc.) | Hypothetical Value |

| MMS + Olaparib | Reduced Signal |

Objective: To assess if this compound selectively kills cancer cells with deficiencies in homologous recombination (HR), a characteristic of PARP inhibitors.

Experimental Protocol:

-

Culture both HR-proficient (e.g., U2OS) and HR-deficient (e.g., BRCA1-mutant MDA-MB-436) cell lines.

-

Treat cells with a dose range of this compound for 72 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Compare the IC50 values between the two cell lines. Increased sensitivity in the HR-deficient line suggests a synthetic lethal mechanism consistent with PARP inhibition.

Data Presentation:

| Cell Line | Genotype | This compound IC50 (µM) |

| U2OS | HR-Proficient | Hypothetical Value |

| MDA-MB-436 | HR-Deficient (BRCA1 mut) | Hypothetical Lower Value |

Visualizing the Mechanisms and Workflows

Signaling Pathways

Caption: Proposed mechanism of PARP1 inhibition by this compound in DNA repair.

Caption: The principle of synthetic lethality in BRCA-mutant cells.

Experimental Workflows

Caption: Workflow for the in vitro validation of this compound as a PARP1 inhibitor.

Proposed In Vivo Studies

Should in vitro studies yield positive results, the next logical step is to evaluate this compound's efficacy in vivo.

Objective: To determine the antitumor activity of this compound in a relevant animal model.

Experimental Protocol:

-

Establish xenograft tumors in immunocompromised mice using a BRCA-deficient human cancer cell line (e.g., OVCAR-8).

-

Once tumors reach a palpable size, randomize mice into treatment groups:

-

Vehicle Control

-

This compound (at various doses)

-

Positive Control (e.g., Olaparib)

-

-

Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a set duration.

-

Monitor tumor volume and animal body weight regularly.

-

At the end of the study, excise tumors for pharmacodynamic analysis (e.g., PAR levels via immunohistochemistry) to confirm target engagement.

Data Presentation:

| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |

| Vehicle Control | Hypothetical Value | 0% |

| This compound (Low Dose) | Hypothetical Value | Hypothetical Value |

| This compound (High Dose) | Hypothetical Value | Hypothetical Value |

| Olaparib | Hypothetical Value | Hypothetical Value |

Conclusion and Future Directions

The existing evidence, combining observed apoptotic effects with compelling computational predictions, positions this compound as a promising candidate for development as a PARP1 inhibitor[1][2]. The computational data suggests a direct enzymatic inhibition mechanism that is distinct from, and potentially synergistic with, its ability to induce apoptosis.

The experimental framework detailed in this guide provides a clear and rigorous path to validate this hypothesis. Successful validation of direct PARP1 inhibition would significantly elevate the therapeutic potential of this compound, particularly for cancers characterized by defects in DNA damage repair pathways. Future research should focus on lead optimization of the this compound scaffold to improve potency and pharmacokinetic properties, alongside a deeper investigation into its dual mechanism of action. This comprehensive evaluation is critical to unlocking the full potential of this compound as a novel anticancer agent.

References

Exploring the Bisbenzylisoquinoline Alkaloid Class for Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bisbenzylisoquinoline Alkaloids

Bisbenzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of natural products that have garnered significant attention in the field of drug discovery.[1][2][3] These complex molecules are formed by the oxidative coupling of two benzylisoquinoline units and are predominantly found in plants of the Menispermaceae, Berberidaceae, and Ranunculaceae families.[1] Renowned for their wide array of pharmacological activities, BIAs have been a cornerstone of traditional medicine for centuries and continue to be a fertile ground for the development of modern therapeutics.[4][5]

The therapeutic potential of bisbenzylisoquinoline alkaloids is vast, with demonstrated effects including anticancer, antiviral, anti-inflammatory, neuroprotective, and cardiovascular activities.[4][6][7] This guide provides an in-depth exploration of the core aspects of this promising class of compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols utilized in their study.

Pharmacological Activities and Mechanisms of Action

Bisbenzylisoquinoline alkaloids exert their biological effects through a variety of mechanisms, often involving the modulation of key signaling pathways implicated in disease pathogenesis.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of several bisbenzylisoquinoline alkaloids.[8][9][10] These compounds can induce cell cycle arrest, apoptosis, and autophagy, while also inhibiting tumor growth, angiogenesis, and metastasis.[11][12][13]

-

Tetrandrine: This well-studied BIA has demonstrated significant anti-tumor effects across various cancer cell lines.[11] It is known to induce G1 phase cell cycle arrest and apoptosis.[11] One of its primary mechanisms involves the inhibition of the PI3K/Akt signaling pathway.[14] Tetrandrine also functions as a calcium channel blocker, which contributes to its anticancer effects by inducing calcium overload and activating caspase pathways.[15]

-

Berbamine: Isolated from Berberis amurensis, berbamine has shown potent activity against liver and lung cancer cells.[8][9][16] It targets Ca2+/Calmodulin-dependent protein kinase II (CAMKII), inhibiting its phosphorylation and thereby suppressing cancer cell proliferation and tumorigenicity.[8][9] Berbamine also influences the PI3K/Akt and MDM2-p53 signaling pathways.[16]

-

Fangchinoline: This alkaloid has demonstrated anticancer properties, but is also noted for its significant antiviral activities.[17]

-

Phaeanthine: This BIA has been shown to induce mitochondria-mediated apoptosis in cervical cancer cells and cause cell cycle arrest.[18]

-

Neferine, Liensinine, and Isoliensinine: Found in lotus seed embryos, these alkaloids exhibit antitumor effects by modulating signaling cascades such as PI3K/AKT, MAPK/JNK, and NF-κB.[4] They can induce ROS generation, cell-cycle arrest, and apoptosis.[4][10]

Below is a diagram illustrating the generalized signaling pathways affected by anticancer bisbenzylisoquinoline alkaloids.

Caption: Anticancer mechanisms of bisbenzylisoquinoline alkaloids.

Antiviral Activity

Several bisbenzylisoquinoline alkaloids have shown promise as antiviral agents, targeting various stages of the viral life cycle.

-

Fangchinoline: This compound has demonstrated broad-spectrum antiviral activity against several viruses, including influenza A, herpes simplex virus-1, and coronaviruses.[17][19] It can inhibit viral replication by suppressing the degradation of the STING protein, which is crucial for the innate immune response to viral infections.[17] In the context of HIV-1, fangchinoline inhibits the proteolytic processing of the gp160 envelope protein, a critical step for producing infectious virions.[20][21] It has also been shown to block the entry of SARS-CoV-2 and MERS-CoV.[19]

-

Tetrandrine and Cepharanthine: These alkaloids have also been reported to have antiviral activities, particularly against human coronavirus OC43, by inhibiting the early stages of infection.[22]

The following diagram illustrates the antiviral mechanism of Fangchinoline against HIV-1.

Caption: Antiviral workflow of Fangchinoline against HIV-1.

Cardiovascular Effects

Certain bisbenzylisoquinoline alkaloids have notable effects on the cardiovascular system, including antiarrhythmic and antihypertensive properties.[6][23]

-

Tetrandrine: Exhibits antihypertensive effects and has been used in the treatment of hypertension.[6][24] Its mechanism of action is partly attributed to its ability to block L-type voltage-dependent Ca++ channels, leading to vasodilation.[24][25]

-

Dauricine and Daurisoline: These compounds are known for their antiarrhythmic effects.[6][23] Dauricine acts by blocking cardiac transmembrane Na+, K+, and Ca2+ ion currents.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for prominent bisbenzylisoquinoline alkaloids, providing a basis for comparative analysis.

Table 1: Anticancer Activity (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Berbamine | Liver Cancer (Epithelial) | ~8.4 | [9] |

| Berbamine | Liver Cancer (Mesenchymal) | >16.8 | [9] |

| Phaeanthine | HeLa (Cervical Cancer) | 6 and 15 (for specific assays) | [18] |

| Tetrandrine | Endometrial Cancer (Ishikawa) | ~10-20 | [14] |

| Tetrandrine | Endometrial Cancer (HEC-1-B) | ~10-20 | [14] |

Table 2: Antiviral Activity (EC50 Values)

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Fangchinoline | HIV-1 (NL4-3, LAI, BaL) | MT-4, PM1 | 0.8 - 1.7 | [20] |

| Tetrandrine | HCoV-OC43 | MRC-5 | ~1-5 | [22] |

| Fangchinoline | HCoV-OC43 | MRC-5 | ~1-5 | [22] |

| Cepharanthine | HCoV-OC43 | MRC-5 | ~1-5 | [22] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of bisbenzylisoquinoline alkaloids.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the bisbenzylisoquinoline alkaloid for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

-

-

EdU Assay:

-

Culture cells on coverslips in a 24-well plate and treat with the test compound.

-

Add EdU (5-ethynyl-2'-deoxyuridine) to the cell culture medium and incubate to allow for its incorporation into newly synthesized DNA.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100.

-

Perform the click reaction by adding a reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor 488 azide).

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with the bisbenzylisoquinoline alkaloid for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

Western Blot Analysis for Apoptosis-Related Proteins:

-

Lyse treated and untreated cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Antiviral Assays

-

CPE (Cytopathic Effect) Inhibition Assay:

-

Seed host cells in 96-well plates.

-

Pre-treat the cells with different concentrations of the alkaloid.

-

Infect the cells with a specific multiplicity of infection (MOI) of the virus.

-

Incubate the plates until CPE is observed in the virus control wells.

-

Stain the cells with a viability dye (e.g., crystal violet).

-

Measure the absorbance to quantify cell viability and determine the EC50 of the compound.

-

-

Plaque Reduction Assay:

-

Grow a confluent monolayer of host cells in 6-well plates.

-

Infect the cells with a diluted virus stock for 1 hour.

-

Remove the virus inoculum and overlay the cells with a medium containing agarose and various concentrations of the test compound.

-

Incubate the plates until plaques are visible.

-

Fix and stain the cells to visualize and count the plaques.

-

Calculate the percentage of plaque reduction compared to the virus control.

-

The following diagram outlines a general workflow for screening natural products for antiviral activity.

Caption: Workflow for antiviral screening of natural products.

Conclusion and Future Directions

The bisbenzylisoquinoline alkaloids represent a rich and diverse source of bioactive compounds with significant potential for drug discovery. Their multifaceted pharmacological activities, particularly in the areas of oncology and virology, make them compelling candidates for further investigation. The intricate mechanisms of action, often involving the modulation of multiple signaling pathways, offer opportunities for the development of novel therapeutics with unique modes of action.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the drug-like properties of these alkaloids.

-

In Vivo Efficacy Studies: To validate the therapeutic potential in relevant animal models.

-

Target Deconvolution: To precisely identify the molecular targets of these compounds.

By leveraging a multidisciplinary approach that combines natural product chemistry, pharmacology, and molecular biology, the full therapeutic potential of the bisbenzylisoquinoline alkaloid class can be unlocked, paving the way for the development of next-generation medicines.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. The biology and total syntheses of bisbenzylisoquinoline alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The Cytoprotective and Anti-cancer Potential of Bisbenzylisoquinoline Alkaloids from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Tetrandrine Against Endometrial Cancer Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexapoptosis.com [apexapoptosis.com]

- 16. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fangchinoline induces antiviral response by suppressing STING degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fangchinoline inhibits SARS-CoV-2 and MERS-CoV entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Fangchinoline Inhibits Human Immunodeficiency Virus Type 1 Replication by Interfering with gp160 Proteolytic Processing | PLOS One [journals.plos.org]

- 22. mdpi.com [mdpi.com]

- 23. cdn.amegroups.cn [cdn.amegroups.cn]

- 24. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Interaction of tetrandrine with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cycleanine Treatment in Ovarian Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of cycleanine, a bisbenzylisoquinoline alkaloid, on ovarian cancer cell lines. The included data and protocols are intended to guide research and development efforts in oncology, particularly in the context of novel therapeutic strategies for ovarian cancer.

Introduction

This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various human ovarian cancer cell lines. This document summarizes the key findings related to its mechanism of action, provides quantitative data on its efficacy, and details the experimental protocols necessary to replicate and build upon these findings. The primary mechanism of action identified is the induction of apoptosis through the activation of the caspase cascade.

Quantitative Data Summary

The cytotoxic effects of this compound and its more potent aminoalkyl analogues have been quantified in several ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.

| Cell Line | Compound | IC50 (µM) | Citation |

| OVCAR-8 | This compound | ~8-16 | [1] |

| OVCAR-4 | This compound | ~7-14 | [2] |

| A2780 | This compound | ~7-14 | [2] |

| IGROV-1 | This compound | ~7-14 | [2] |

| OVCAR-8 | (dimethylamino)methyl]this compound | 3.6 ± 0.5 | [1] |

| A2780 | (dimethylamino)methyl]this compound | 5.2 ± 0.6 | [1] |

| IGROV-1 | (dimethylamino)methyl]this compound | 4.8 ± 0.4 | [1] |

| OVCAR-8 | 5-[(propargylamino)methyl]this compound | 5.6 ± 0.2 | [1] |

| A2780 | 5-[(propargylamino)methyl]this compound | 6.3 ± 0.6 | [1] |

| IGROV-1 | 5-[(propargylamino)methyl]this compound | 5.9 ± 0.5 | [1] |

Signaling Pathways and Mechanism of Action

This compound induces apoptosis in ovarian cancer cells primarily through the intrinsic apoptotic pathway. The key molecular events are the activation of executioner caspases 3 and 7, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][3] This culminates in DNA fragmentation and cell death, which can be observed as an increase in the subG1 population in cell cycle analysis.[1] While the involvement of the PI3K/AKT pathway and the generation of reactive oxygen species (ROS) are common mechanisms for anticancer compounds, direct evidence linking this compound to these pathways in ovarian cancer cells has not been definitively established in the reviewed literature.

Figure 1: Proposed mechanism of this compound-induced apoptosis in ovarian cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on ovarian cancer cell lines.

Cell Culture

-

Cell Lines: Human ovarian cancer cell lines OVCAR-8, OVCAR-4, A2780, and IGROV-1.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

This assay is used to determine the cytotoxic effects of this compound.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Figure 2: Workflow for the MTT cell viability assay.

Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentration for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

-

Data Analysis: Quantify the percentage of cells in the subG1, G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis Markers

This method is used to detect the expression of key apoptotic proteins.

-

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against Caspase-3, Cleaved Caspase-3, PARP, and Cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities to determine the relative protein expression levels.

Figure 3: General workflow for Western blotting.

Conclusion

This compound and its analogues represent a promising class of compounds for the treatment of ovarian cancer. Their ability to induce apoptosis at micromolar concentrations in a variety of ovarian cancer cell lines warrants further investigation. The protocols provided herein offer a standardized approach to study the effects of this compound and to explore its therapeutic potential further. Future studies should aim to elucidate the upstream signaling events that trigger the apoptotic cascade and to evaluate the in vivo efficacy of these compounds.

References

Application Notes and Protocols for In Vivo Evaluation of Cycleanine Efficacy in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycleanine, a bisbenzylisoquinoline alkaloid, has demonstrated a range of biological activities, including antimalarial, anticancer, and potential anti-inflammatory properties. These application notes provide a comprehensive guide for the in vivo evaluation of this compound's efficacy in murine models, focusing on its applications in cancer and inflammation research. The protocols outlined below are based on established methodologies and can be adapted for specific research needs.

I. In Vivo Evaluation of this compound in Murine Cancer Models

This compound has shown promise as an anti-cancer agent, particularly in ovarian cancer, by inducing apoptosis through the activation of caspases 3/7 and cleavage of poly (ADP-ribose) polymerase (PARP).[1][2] Computational studies further suggest that this compound may act as a potential inhibitor of the PARP1 enzyme.[2] The following protocols describe the use of murine xenograft models to assess the in vivo anti-tumor efficacy of this compound.

A. Ovarian Cancer Xenograft Model

Objective: To evaluate the efficacy of this compound in reducing tumor growth in a murine ovarian cancer xenograft model.

Experimental Protocol:

-

Cell Culture: Human ovarian cancer cell lines (e.g., A2780, IGROV-1, OVCAR-8, or OVCAR-4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Animal Model: Female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old, are used.

-

Tumor Cell Implantation:

-

Subcutaneous Model: 1 x 10⁶ to 10 x 10⁶ ovarian cancer cells in 100-200 µL of sterile PBS or Matrigel are injected subcutaneously into the flank of each mouse.

-

Orthotopic Model: For a more clinically relevant model, cells can be surgically implanted into the ovarian bursa.

-

-

Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = (length × width²)/2).

-

Treatment Protocol:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

-

This compound Administration: Based on available data for other in vivo studies, a starting dose of 25-50 mg/kg body weight can be administered daily via oral gavage or intraperitoneal injection. Dose-response studies are recommended to determine the optimal dosage.

-

Control Groups: A vehicle control group (the solvent used to dissolve this compound) and a positive control group (a standard-of-care chemotherapeutic agent for ovarian cancer) should be included.

-

-

Endpoint Analysis:

-

The study is terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.

-

Tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

-

Blood samples can be collected for pharmacokinetic analysis of this compound.

-

Quantitative Data Summary:

| Group | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |

| Vehicle Control | 0 | ||

| This compound (25 mg/kg) | |||

| This compound (50 mg/kg) | |||

| Positive Control |

B. Signaling Pathway Analysis in Tumor Tissue

Objective: To investigate the effect of this compound on key signaling pathways involved in apoptosis and cell survival in tumor tissues.

Experimental Protocol:

-

Tissue Preparation: A portion of the excised tumor tissue is snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.

-

Western Blot Analysis: Protein lysates are prepared from tumor tissues to analyze the expression levels of key proteins in the apoptosis and PARP signaling pathways, including:

-

Cleaved Caspase-3, Cleaved Caspase-7, Cleaved PARP

-

Total PARP1

-

Proteins involved in the NF-κB pathway (e.g., p-p65, IκBα)

-

-

Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained for markers of apoptosis (e.g., TUNEL assay, cleaved caspase-3) and proliferation (e.g., Ki-67).

Apoptosis Signaling Pathway

Caption: this compound-induced apoptosis pathway.

Experimental Workflow for Cancer Model

Caption: Workflow for in vivo cancer efficacy study.

II. In Vivo Evaluation of this compound in Murine Inflammation Models

The anti-inflammatory potential of this compound can be investigated using well-established murine models of acute inflammation.

A. Carrageenan-Induced Paw Edema Model

Objective: To assess the acute anti-inflammatory activity of this compound.

Experimental Protocol:

-

Animal Model: Male or female BALB/c or C57BL/6 mice, 6-8 weeks old, are used.

-

Acclimatization: Animals are acclimatized to the experimental conditions for at least one week.

-

Treatment Protocol:

-

Mice are fasted overnight with free access to water before the experiment.

-

Mice are divided into control and treatment groups.

-

This compound Administration: this compound (e.g., 25, 50, 100 mg/kg) is administered orally or intraperitoneally 1 hour before carrageenan injection.

-

Control Groups: A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg) are included.

-

-

Induction of Inflammation: 50 µL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each mouse. The left hind paw receives an equal volume of saline.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection. The degree of swelling is calculated as the difference in paw volume between the right and left paws.

-

Endpoint Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Quantitative Data Summary:

| Group | Paw Volume Increase (mL) at 3h ± SD | Inhibition of Edema (%) at 3h |

| Vehicle Control | 0 | |

| This compound (25 mg/kg) | ||

| This compound (50 mg/kg) | ||

| This compound (100 mg/kg) | ||

| Positive Control |

B. Lipopolysaccharide (LPS)-Induced Inflammation Model

Objective: To evaluate the effect of this compound on systemic inflammation and pro-inflammatory cytokine production.

Experimental Protocol:

-

Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.

-

Treatment Protocol:

-

Mice are pre-treated with this compound (e.g., 25, 50 mg/kg) or vehicle via oral gavage or intraperitoneal injection 1 hour before LPS administration.

-

-

Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 1-5 mg/kg body weight).

-

Sample Collection:

-

Blood is collected at various time points (e.g., 2, 6, 24 hours) after LPS injection via cardiac puncture or retro-orbital bleeding.

-

Spleen and lung tissues are harvested for further analysis.

-

-

Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA kits.

-

Molecular Analysis: Spleen or lung tissues can be used to analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) and the activation of signaling pathways like NF-κB by Western blot or qPCR.

Quantitative Data Summary:

| Group | Serum TNF-α (pg/mL) at 2h ± SD | Serum IL-6 (pg/mL) at 6h ± SD |

| Vehicle Control + Saline | ||

| Vehicle Control + LPS | ||

| This compound (25 mg/kg) + LPS | ||

| This compound (50 mg/kg) + LPS |

NF-κB Signaling Pathway in Inflammation

Caption: this compound's potential inhibition of NF-κB.

III. Safety and Tolerability

Acute Toxicity Study:

An acute toxicity study should be performed to determine the LD50 of this compound in mice. This involves administering escalating doses of this compound to different groups of mice and observing them for signs of toxicity and mortality over a 14-day period. Previous studies have indicated a good safety profile for this compound.

IV. Conclusion

These application notes provide a framework for the in vivo evaluation of this compound's efficacy in murine models of cancer and inflammation. The detailed protocols and data presentation formats are intended to guide researchers in designing and executing robust preclinical studies. Further optimization of dosages, treatment schedules, and outcome measures may be necessary depending on the specific research question and model system used. The investigation of this compound's effects on relevant signaling pathways will be crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent.

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Cycleanine in Human Plasma

Abstract

This application note describes a sensitive, selective, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of cycleanine in human plasma. The method utilizes a simple and efficient protein precipitation technique for sample preparation and employs a stable isotope-labeled internal standard (this compound-d6) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer in the positive electrospray ionization mode using Multiple Reaction Monitoring (MRM). The method was validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, and recovery over the concentration range of 1 to 1000 ng/mL. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a bisbenzylisoquinoline alkaloid with a molecular weight of approximately 622.7 g/mol [1]. It has demonstrated a range of pharmacological activities, making it a compound of interest in drug development. To support preclinical and clinical studies, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is essential. This application note presents a detailed protocol for an HPLC-MS/MS method for the determination of this compound in human plasma, which is a common approach for pharmacokinetic assessments[2][3][4].

Experimental

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

This compound-d6 (internal standard, IS) (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

HPLC System: A UPLC or HPLC system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of this compound and this compound-d6 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Analytical Procedure

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (this compound-d6, 500 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins[5].

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C[6].

-

Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient Program | Time (min) |

MS/MS Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 450°C |

| MRM Transitions | Compound |

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Summary

Table 1: Calibration Curve Parameters